5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine
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Overview
Description
5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with thiourea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro and trifluoromethyl positions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as potential anticancer, antimicrobial, and anti-inflammatory agents.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the synthesis of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A basic scaffold for many biologically active compounds.
4-(Trifluoromethyl)thiazole: Similar in structure but with different substituents.
2-Chloro-4-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound
Uniqueness
5-(2-Chloro-4-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H6ClF3N2S |
---|---|
Molecular Weight |
278.68 g/mol |
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6ClF3N2S/c11-7-3-5(10(12,13)14)1-2-6(7)8-4-16-9(15)17-8/h1-4H,(H2,15,16) |
InChI Key |
XVDWXAPBDIIMSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C2=CN=C(S2)N |
Origin of Product |
United States |
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